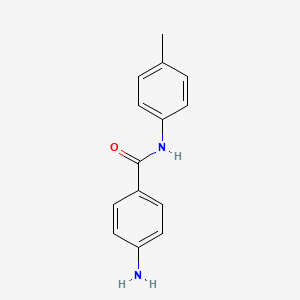

4-amino-N-(4-methylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-amino-N-(4-methylphenyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied due to their potential applications in medicinal chemistry, including their roles as anticonvulsants, antibacterial agents, and enzyme inhibitors . These compounds are characterized by an amide functional group attached to a benzene ring, and substitutions on the benzene rings can significantly alter their biological activities and physical properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions where an amine is reacted with an acid chloride or anhydride to form the amide bond. For instance, the synthesis of analogues of 4-amino-N-(1-phenylethyl)benzamide showed that modifications to the amino group, such as acylation and alkylation, resulted in a loss of anticonvulsant activity . Another study reported the synthesis of a complex involving a benzamide derivative through an ion-associate reaction, which is a green chemistry approach conducted at room temperature . These studies highlight the importance of the synthetic route and the functional groups present in determining the biological activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be analyzed using various spectroscopic and computational methods. For example, a study on a novel benzamide compound utilized X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations to determine its molecular geometry and vibrational frequencies . The molecular structure is crucial as it influences the interaction of the compound with biological targets, such as enzymes and receptors.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which can be used to modify their structure and, consequently, their biological activity. For instance, the hydride reduction of the amide carbonyl group in a benzamide compound resulted in derivatives with different anticonvulsant and toxicity profiles . The formation of ion-associate complexes, as seen in the synthesis of a procainamide-tetraphenylborate complex, is another example of a chemical reaction involving benzamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Computational studies, such as DFT calculations, can predict properties like HOMO-LUMO energy gaps, which give insights into the stability and reactivity of the compounds . Additionally, the molecular electrostatic potential (MEP) maps can provide information on the distribution of electron density within the molecule, which is important for understanding its interactions with other molecules .

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

4-Amino-N-(4-methylphenyl)benzamide and its analogues have been explored for their potential as anticonvulsants. Studies have shown that these compounds, including analogues like 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, exhibit significant anticonvulsant properties. They have been found superior to phenytoin in maximal electroshock seizure tests but were inactive in other seizure models such as those induced by metrazol, strychnine, or N-methyl-D-aspartate (Lambert et al., 1995). Another study on analogues of 4-amino-N-(1-phenylethyl)benzamide revealed a relationship between the compound's structure and its anticonvulsant activity (Clark & Davenport, 1987).

Antioxidant Activity

Research has also been conducted on the antioxidant properties of amino-substituted benzamide derivatives. These compounds, including variants such as N-(4-aminophenyl)-2-hydroxybenzamide, have demonstrated significant potential as antioxidants by scavenging free radicals. The electrochemical oxidation mechanisms of these compounds are crucial in understanding their free radical scavenging activity (Jovanović et al., 2020).

Antitumor Activity

4-Amino-N-(4-methylphenyl)benzamide and its derivatives have also been explored for their antitumor properties. A study on 4-amino-N-(2'-aminophenyl)benzamide (GOE1734), a related compound, demonstrated its efficacy in inhibiting the growth of slowly proliferating tumors, making it a potential candidate for cancer treatment (Berger et al., 1985).

Enzyme Inhibition

A series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, synthesized using 4-aminophenazone, were tested for their inhibitory potential against human recombinant alkaline phosphatase and human and rat ecto-5′-nucleotidases. These compounds exhibited interesting biological applications, particularly in binding to nucleotide protein targets (Saeed et al., 2015).

Chemical Synthesis and Characterization

There has been significant work in the synthesis and characterization of compounds like N-{[(4-nitrophenyl)amino]methyl}benzamide, which illustrates the diverse chemical applications and the potential for creating novel compounds with specific properties (Buzarevski et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

4-amino-N-(4-methylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(15)7-5-11/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXXZAVPKXLZKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394125 |

Source

|

| Record name | 4-amino-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(4-methylphenyl)benzamide | |

CAS RN |

955-96-4 |

Source

|

| Record name | 4-amino-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)

![1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B1273519.png)

![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)